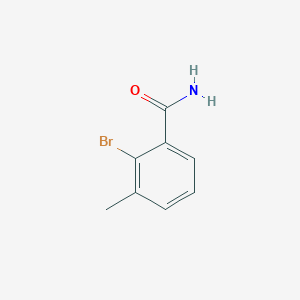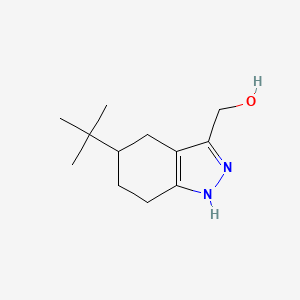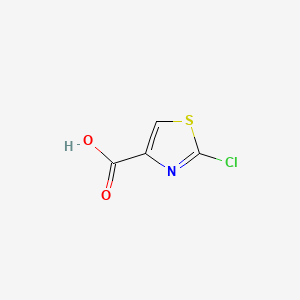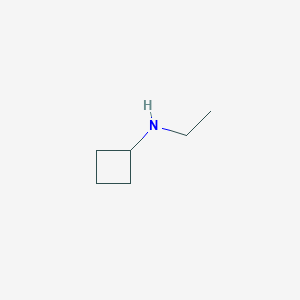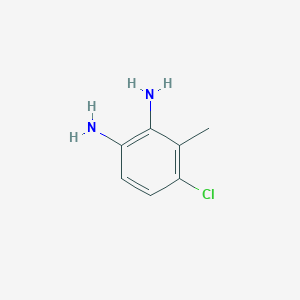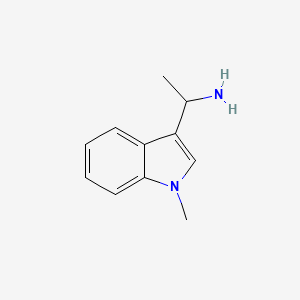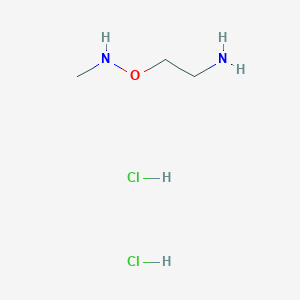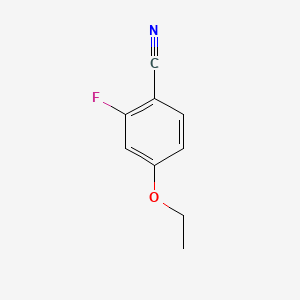
3,4-Diiodophenol
Overview
Description
3,4-Diiodophenol is an organoiodine compound that belongs to the class of iodophenols It is characterized by the presence of two iodine atoms attached to the benzene ring of phenol at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diiodophenol can be synthesized through the iodination of phenol. One common method involves the use of elemental iodine in an aqueous solution at a pH of 5, typically maintained using an acetate buffer. The reaction can be catalyzed by peroxidases when iodine is present as iodide . Another efficient method involves the use of iodine and hydrogen peroxide in water, which allows for selective iodination under relatively mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory settings. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diiodophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenol activates the benzene ring towards electrophilic substitution, making it easier for iodine atoms to attach to the ring.
Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.
Common Reagents and Conditions:
Iodination: Elemental iodine or iodide with oxidizers like hydrogen peroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Major Products Formed:
Iodinated Phenols: Depending on the reaction conditions, mono-, di-, and triiodophenols can be formed.
Quinones and Hydroquinones: Through oxidation and reduction reactions.
Scientific Research Applications
3,4-Diiodophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Diiodophenol primarily involves its ability to undergo electrophilic aromatic substitution and redox reactions. The hydroxyl group on the phenol ring activates the benzene ring, making it more reactive towards electrophiles. In biological systems, its redox properties allow it to participate in electron transfer reactions, which are crucial in various metabolic pathways .
Comparison with Similar Compounds
- 2,4-Diiodophenol
- 2,5-Diiodophenol
- 2,6-Diiodophenol
- 3,5-Diiodophenol
Comparison: 3,4-Diiodophenol is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to other diiodophenols, this compound may exhibit different electrophilic substitution patterns and redox behaviors, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3,4-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXQVNYRCQKLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620168 | |
| Record name | 3,4-Diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243476-86-9 | |
| Record name | 3,4-Diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)
